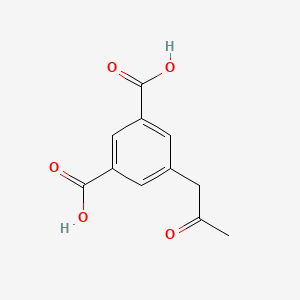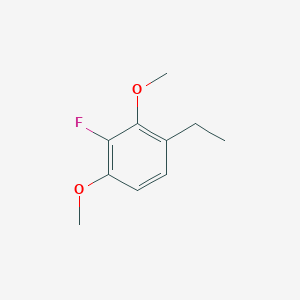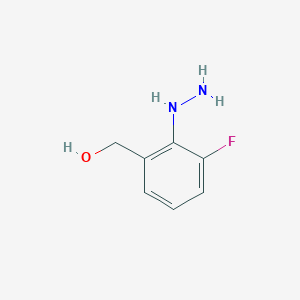
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound features a hydrazine group attached to a phenyl ring substituted with a fluoro group and a hydroxymethyl group. It is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-(hydroxymethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds in the presence of a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while reduction with sodium borohydride can produce amines.
Applications De Recherche Scientifique
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine: Similar structure but with the hydroxymethyl group in a different position.
1-(2-Chloro-6-(hydroxymethyl)phenyl)hydrazine: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-6-(methyl)phenyl)hydrazine: Similar structure but with a methyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(3-fluoro-2-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-1-2-5(4-11)7(6)10-9/h1-3,10-11H,4,9H2 |
Clé InChI |
IQELGASBGSSNAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


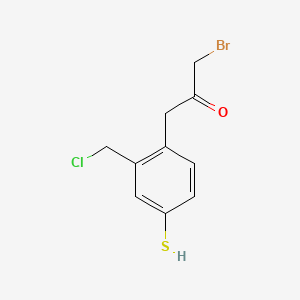
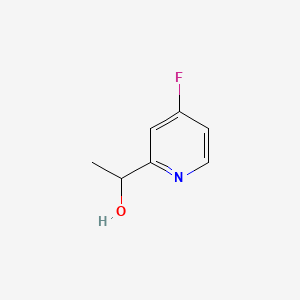
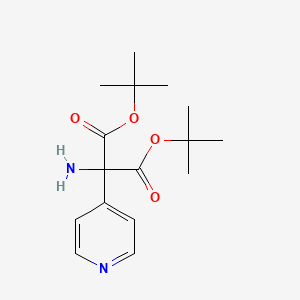
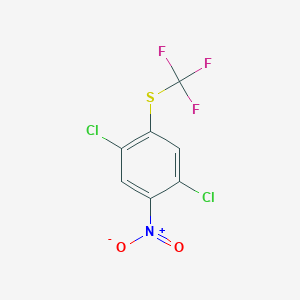
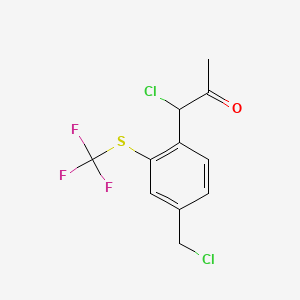
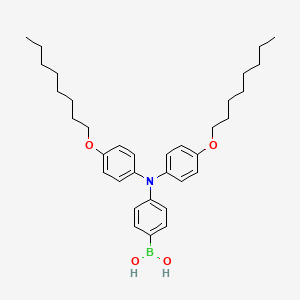
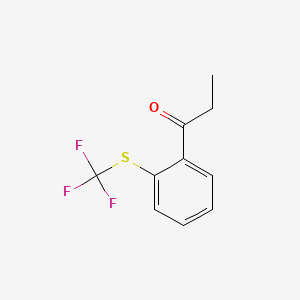


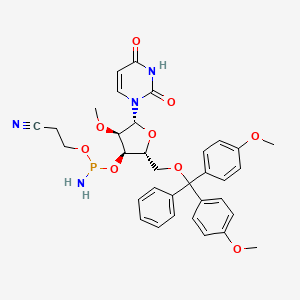
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
